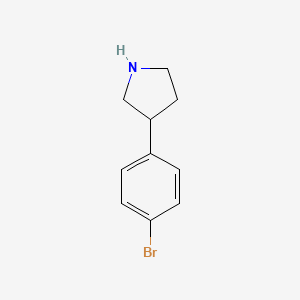
3-(4-Bromophenyl)pyrrolidine
Descripción general
Descripción
3-(4-Bromophenyl)pyrrolidine (also known as 4-bromopyrrolidine) is a heterocyclic compound with the molecular formula C7H9BrN. It is a colorless, odourless, and crystalline solid with a melting point of around 110°C. This compound has been of interest in the scientific community due to its potential applications in medicinal chemistry and organic synthesis.
Aplicaciones Científicas De Investigación
Chemical Structure and Interactions
- A study on a similar compound, Methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate, reveals the specific conformations and interactions within its molecular structure. The research highlights the orientation and hydrogen bonding patterns significant in the crystal structure of these compounds (Nirmala et al., 2009).
Asymmetric Synthesis and Molecular Docking
- The asymmetric synthesis and molecular docking study of pyrrolidine derivatives, including compounds with a bromophenyl group, have been investigated for their potential antithrombin activity. This research signifies the importance of enantiomeric purity in the development of therapeutically relevant compounds (Ayan et al., 2013).
Hydrogen Bonding Patterns in Enaminones
- Research on (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogs demonstrates intricate hydrogen-bonding patterns. These compounds exhibit significant intra- and intermolecular hydrogen bonding, impacting their crystal structures and potential pharmaceutical applications (Balderson et al., 2007).
Inhibition of Glycosidases and Tumor Cell Growth
- Substituted pyrrolidine-3,4-diol derivatives, related to bromophenyl-pyrrolidine compounds, have shown to inhibit glycosidases and affect the growth of tumor cells. This research indicates the potential of these compounds in developing cancer therapeutics (Fiaux et al., 2005).
Antimicrobial Activity of Pyrrolidin-3-cyanopyridine Derivatives
- Studies on 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile and its derivatives revealed significant antimicrobial activity against various bacteria. This highlights the potential of bromophenyl-pyrrolidine compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Synthesis and Anticancer Evaluation
- Research involving 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones with bromophenyl moieties showed moderate antitumor potential. This study underscores the significance of specific substitutions on the pyrrolidine ring for antitumor activity (Rostom et al., 2011).
Trace Metal Analysis
- A study utilized tetra-(4-bromophenyl)-porphyrin, closely related to bromophenyl-pyrrolidine compounds, for the on-line enrichment and separation of trace metals. This showcases the application of such compounds in analytical chemistry for detecting trace elements (Hu et al., 2002).
Optical and Nonlinear Optical Studies
- A derivative of chalcone with a bromophenyl group has been synthesized and studied for its optical limiting behavior based on reverse saturable absorption. This indicates the potential use of bromophenyl-pyrrolidine compounds in optoelectronic applications (Menezes et al., 2016).
Selective Sensing Applications
- A pyrrolidine constrained bipyridyl-dansyl conjugate, related to bromophenyl-pyrrolidine compounds, demonstrated selective sensing for Al(3+) ions. Such compounds can be valuable in the development of selective chemosensors (Maity & Govindaraju, 2010).
Safety and Hazards
3-(4-Bromophenyl)pyrrolidine is considered hazardous. It is toxic if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
The pyrrolidine ring, as found in 3-(4-Bromophenyl)pyrrolidine, is a promising scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the influence of steric factors on biological activity and investigating the structure–activity relationship (SAR) of the studied compounds .
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives, which include 3-(4-bromophenyl)pyrrolidine, have been found to exhibit a wide range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and ion channels .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Given the broad range of activities exhibited by pyrrolidine derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
It is known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the ADME properties of this compound.
Result of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These activities suggest that this compound could have diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
3-(4-Bromophenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In neuronal cells, it can influence cell signaling pathways by modulating the levels of neurotransmitters such as acetylcholine . This modulation can affect gene expression and cellular metabolism, potentially leading to changes in cell function and behavior. In non-neuronal cells, this compound may impact cellular processes such as proliferation, differentiation, and apoptosis, although specific studies are required to confirm these effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. By binding to acetylcholinesterase, it inhibits the enzyme’s activity, resulting in increased acetylcholine levels . This inhibition can lead to enhanced cholinergic signaling, which may have therapeutic implications for conditions such as Alzheimer’s disease. Additionally, this compound may interact with other enzymes and receptors, influencing their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular processes, although the exact nature of these changes is still being explored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and improved neurotransmission . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, potentially influencing its overall efficacy and safety. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
3-(4-bromophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTSCISDZDBQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3034153.png)
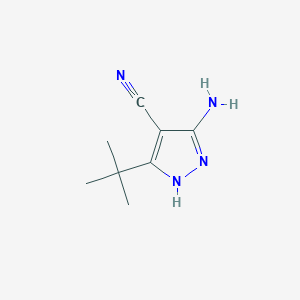
![Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3034158.png)

![2-Benzyl-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B3034161.png)
![7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride)](/img/structure/B3034162.png)
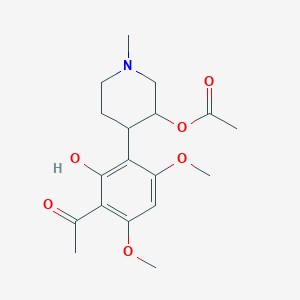
![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B3034164.png)
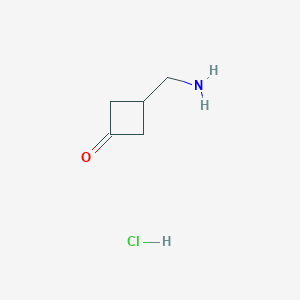
![2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione](/img/structure/B3034166.png)
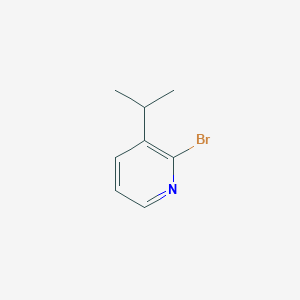

![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)
